molecular formula C11H19NO2 B14607566 4-[(Cyclohept-1-en-1-yl)oxy]morpholine CAS No. 60719-23-5

4-[(Cyclohept-1-en-1-yl)oxy]morpholine

Cat. No.: B14607566
CAS No.: 60719-23-5
M. Wt: 197.27 g/mol
InChI Key: NUFKCOFGTVCZON-UHFFFAOYSA-N
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Description

4-[(Cyclohept-1-en-1-yl)oxy]morpholine is a chemical compound with the molecular formula C11H19NO It is characterized by a morpholine ring attached to a cycloheptene moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohept-1-en-1-yl)oxy]morpholine typically involves the reaction of morpholine with cycloheptene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Morpholine+Cycloheptene oxideThis compound\text{Morpholine} + \text{Cycloheptene oxide} \rightarrow \text{this compound} Morpholine+Cycloheptene oxide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohept-1-en-1-yl)oxy]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

4-[(Cyclohept-1-en-1-yl)oxy]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohept-1-en-1-yl)oxy]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyclohexen-1-yl)morpholine: Similar in structure but with a cyclohexene ring instead of a cycloheptene ring.

    1-Morpholino-1-cycloheptene: Another compound with a similar structure but different connectivity.

Uniqueness

4-[(Cyclohept-1-en-1-yl)oxy]morpholine is unique due to the presence of the cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes.

Properties

CAS No.

60719-23-5

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(cyclohepten-1-yloxy)morpholine

InChI

InChI=1S/C11H19NO2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h5H,1-4,6-10H2

InChI Key

NUFKCOFGTVCZON-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)ON2CCOCC2

Origin of Product

United States

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